molecular formula C25H26N6O3S B2579488 N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-92-8

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2579488
CAS RN: 872994-92-8
M. Wt: 490.58
InChI Key: JMFCUTRKRASWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
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Scientific Research Applications

Recent Achievements in Triazole Derivatives Research
Compounds containing the 1,2,4-triazole moiety have been recognized for their high antioxidant and antiradical activity. Recent studies emphasize the comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids such as cysteine, indicating their potential in enhancing the overall condition and biochemical processes in patients exposed to high doses of radiation. This underscores the therapeutic possibilities of triazole derivatives, including N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, in mitigating radiation-induced damage and promoting recovery through antioxidant mechanisms (А. G. Kaplaushenko, 2019).

Diverse Applications of 1,2,4-Triazole Derivatives
Research into 1,2,4-triazole derivatives has revealed their broad utility across various fields, from medical and veterinary science to engineering and agriculture. These derivatives serve as optical materials, photosensitizers, antioxidants, and additives for fuels and oils. Their application as corrosion inhibitors and pest control agents in agriculture further demonstrates their versatility. The low toxicity of 1,2,4-triazole derivatives makes them appealing for widespread use, indicating potential roles for this compound in these domains (V. Parchenko, 2019).

G Protein-Biased Kappa Agonists and Pain Management
The exploration of G protein-biased kappa agonists has highlighted their potential in pain and itch management with fewer side effects compared to traditional treatments. This research area is particularly relevant for developing novel therapeutic strategies, suggesting that triazole compounds, including the specific chemical of interest, could play a role in the development of new pain management options with reduced adverse effects (Kendall L. Mores et al., 2019).

Antibacterial Activity Against Staphylococcus aureus
Triazole-containing hybrids have demonstrated significant antibacterial activity against Staphylococcus aureus, a major pathogen responsible for various infections. The dual or multiple mechanisms of action offered by these compounds underscore their potential in combating antibiotic-resistant strains, presenting a promising avenue for incorporating this compound into new anti-infective therapies (Jie Li & Junwei Zhang, 2021).

properties

IUPAC Name

N-[2-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-3-34-20-10-8-19(9-11-20)27-23(32)16-35-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFCUTRKRASWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.